

HPLC method for the determination of 4-Methyl-3-nitrophenol

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Compound of Interest

Compound Name: 4-Methyl-3-nitrophenol

Cat. No.: B015662

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An HPLC (High-Performance Liquid Chromatography) method provides a robust and reliable technique for the quantitative determination of **4-Methyl-3-nitrophenol**. This compound is a significant metabolite of the organophosphorus insecticide fenitrothion, and its measurement is crucial for toxicological studies, environmental monitoring, and risk assessment.[1] The following application note provides a detailed protocol for its analysis.

The principle of this method is based on reversed-phase chromatography, where the separation occurs due to the differential partitioning of the analyte between a nonpolar stationary phase (a C18 column) and a polar mobile phase.[2] **4-Methyl-3-nitrophenol**, being a moderately polar compound, is well-retained on the C18 column and can be effectively separated from other matrix components. Detection is typically achieved using a UV detector at a wavelength where the analyte exhibits strong absorbance.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis.

Materials and Reagents

- Solvents: HPLC grade acetonitrile and water are required.[1][3] Methanol may be used for preparing stock solutions.[1][4] Ethyl acetate is needed for sample extraction.[1][3]

- Reference Standard: A certified reference standard of **4-Methyl-3-nitrophenol** (purity >98%) is necessary.[5]
- HPLC System: An Agilent 1200 series or an equivalent system equipped with a UV detector is suitable.[1]
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1][3][6]
- Glassware and Equipment: Standard laboratory glassware, a vortex mixer, a centrifuge, and a solvent evaporator (e.g., nitrogen stream evaporator or vacuum concentrator) are also needed.

Preparation of Solutions

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the **4-Methyl-3-nitrophenol** reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.[1] This solution should be stored at 4°C.[4]
- Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase. A typical calibration range is 10, 20, 30, 40, and 50 µg/mL.[1]
- Mobile Phase: The mobile phase consists of a mixture of acetonitrile and water in a 60:40 (v/v) ratio.[1][3] Before use, the mobile phase should be filtered through a 0.45 µm filter and degassed.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for urine samples but can be adapted for other aqueous matrices.

- Transfer 1 mL of the sample (e.g., urine) into a glass test tube.
- Add 1 mL of ethyl acetate to the tube.[1] Using ethyl acetate is preferred over acetonitrile to minimize the extraction of highly water-soluble interferences.[3]
- Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte into the organic layer.[1]

- Centrifuge the sample at 3000-4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.[\[1\]](#)
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen or in a vacuum concentrator.[\[1\]](#)
- Reconstitute the dried residue in a known volume (e.g., 200 μ L) of the HPLC mobile phase.[\[1\]](#)
- The sample is now ready for injection into the HPLC system.

HPLC Analysis Procedure

- System Equilibration: Equilibrate the HPLC system by pumping the mobile phase (Acetonitrile:Water, 60:40) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.[\[1\]](#)
- Calibration Curve: Inject the prepared working standard solutions (e.g., 20 μ L) in ascending order of concentration to construct a calibration curve.[\[1\]](#) Plot the peak area response against the concentration.
- Sample Analysis: Inject the prepared samples into the HPLC system under the same conditions as the standards.[\[1\]](#)
- Data Processing: Determine the concentration of **4-Methyl-3-nitrophenol** in the samples by comparing their peak areas to the calibration curve.[\[1\]](#)

Data Presentation

The quantitative data and operating conditions for the method are summarized in the tables below.

Table 1: HPLC Operating Conditions

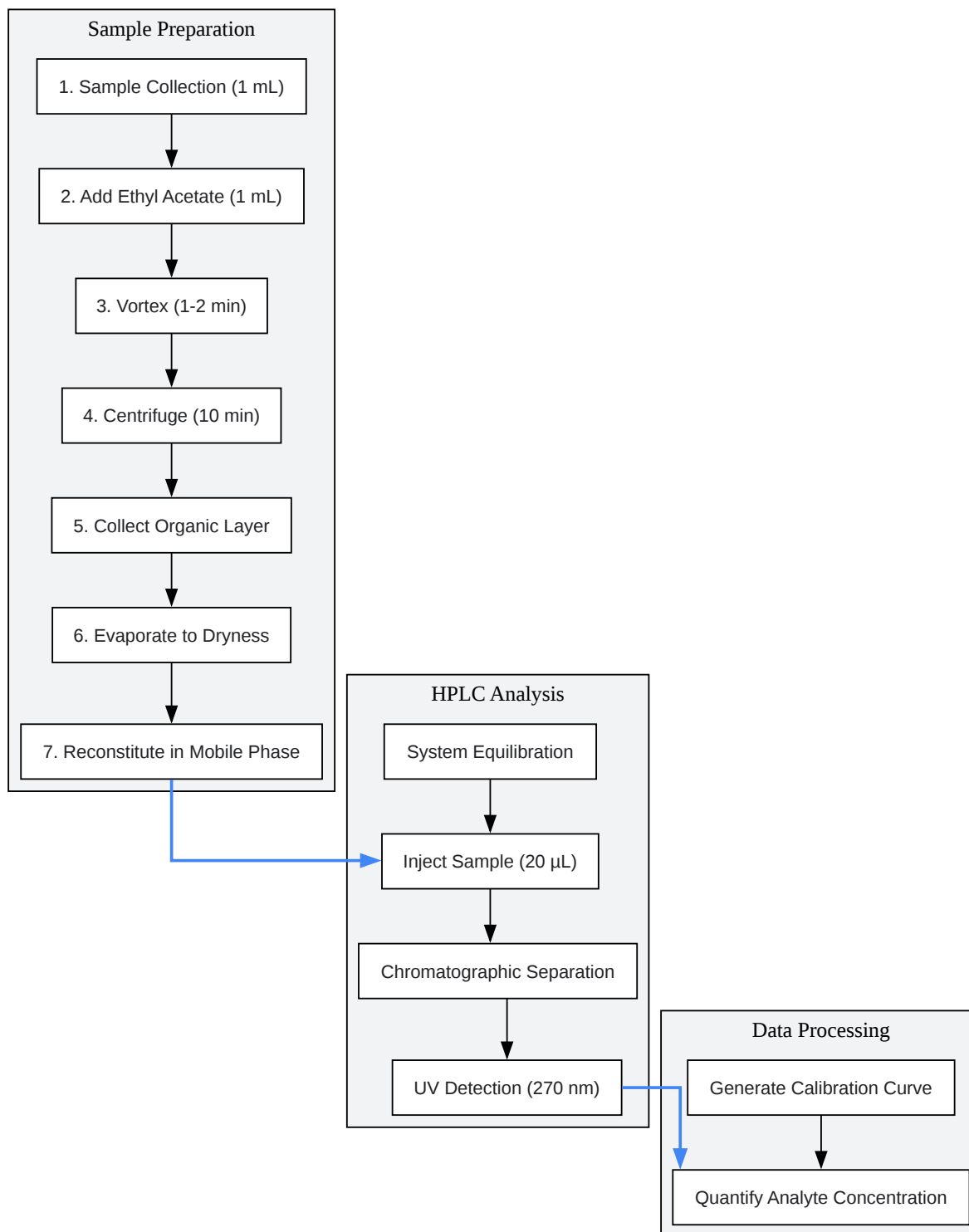
Parameter	Condition	Reference
HPLC System	Agilent 1200 series or equivalent	[1]
Column	C18 (250 mm x 4.6 mm, 5 µm)	[1][3][6]
Mobile Phase	Acetonitrile: Water (60:40, v/v)	[1][3]
Flow Rate	1.0 mL/min	[1][3]
Detection Wavelength	270 nm	[1][3]
Injection Volume	20 µL	[1]
Column Temperature	30°C	[1]

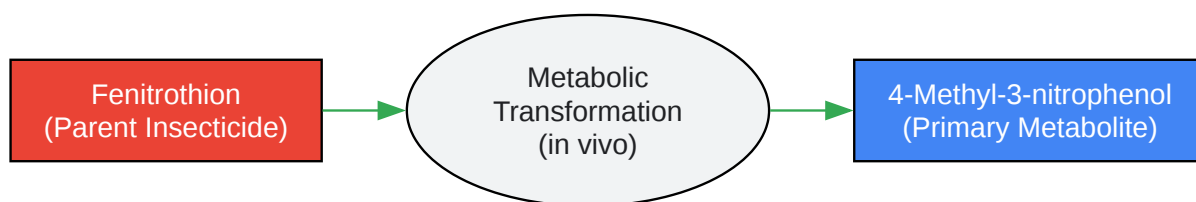
Table 2: Method Performance and Validation Parameters

Parameter	Value	Reference
Retention Time	~2.81 minutes	[1][3]
Linearity Range	10 - 50 µg/mL	[1]
Correlation Coefficient (r ²)	> 0.99	[1]
Limit of Detection (LOD)	0.87 µg/mL	[1][3]
Limit of Quantification (LOQ)	Detectable down to 0.87 µg/mL	[1][3]
Recovery	96 - 112%	[4][7][8]

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic origin of the analyte.





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